molecular formula C17H12N2O3S2 B15079780 3-Benzyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-Benzyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15079780
M. Wt: 356.4 g/mol
InChI Key: WAXFSZOLSONKKH-XNTDXEJSSA-N
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Description

3-Benzyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the thiazolidinone family, which is characterized by a thiazolidine ring fused with other functional groups. The presence of a nitrobenzylidene moiety and a thioxo group in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of benzylamine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then cyclized with carbon disulfide and a base, such as potassium hydroxide, to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Substitution: The benzylidene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.

    Reduction: Hydrogen peroxide, acetic acid solvent.

    Substitution: Amines or thiols, organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: 3-Benzyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

    Reduction: 3-Benzyl-5-(4-nitrobenzylidene)-2-sulfonyl-1,3-thiazolidin-4-one.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The thioxo group can form covalent bonds with thiol groups in proteins, affecting their function and leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-Benzyl-5-(4-nitrobenzylidene)-2,4-imidazolidinedione
  • 3-Benzyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Uniqueness

3-Benzyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both a nitrobenzylidene moiety and a thioxo group in its structure. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H12N2O3S2

Molecular Weight

356.4 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N2O3S2/c20-16-15(10-12-6-8-14(9-7-12)19(21)22)24-17(23)18(16)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10+

InChI Key

WAXFSZOLSONKKH-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S

Origin of Product

United States

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